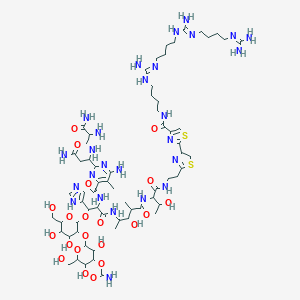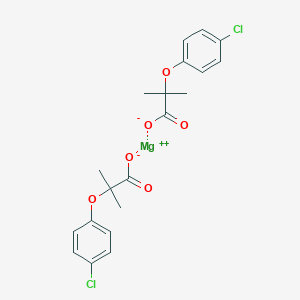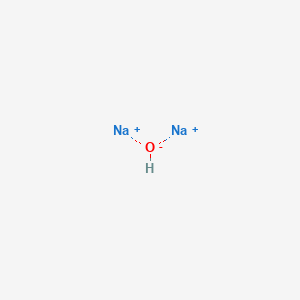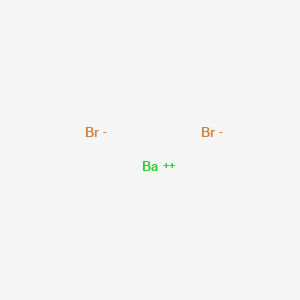![molecular formula C27H24N2O6S B227202 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It is a potent inhibitor of the spleen tyrosine kinase (SYK) and has been shown to have promising results in preclinical studies.
Wirkmechanismus
TAK-659 is a potent inhibitor of 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, which is a non-receptor tyrosine kinase that plays a crucial role in the activation of B-cell receptor (BCR) signaling and Fc receptor signaling. By inhibiting this compound, TAK-659 blocks the downstream signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation and migration of cancer cells. It has also been shown to inhibit the activation of immune cells, such as B-cells and T-cells, which are involved in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its potency and selectivity for 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, its efficacy and safety in clinical trials are yet to be determined. Additionally, the synthesis of TAK-659 is a complex and time-consuming process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-(methylsulfanyl)phenyl hydrazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with 2,5-piperazinedione. The final product is obtained after further purification and characterization.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, such as lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
Molekularformel |
C27H24N2O6S |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H24N2O6S/c1-36-20-6-2-17(3-7-20)26-27(31)28(18-4-8-21-23(14-18)34-12-10-32-21)16-25(30)29(26)19-5-9-22-24(15-19)35-13-11-33-22/h2-9,14-15,26H,10-13,16H2,1H3 |
InChI-Schlüssel |
ROJGVMQIUAOPBG-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6 |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)


![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
